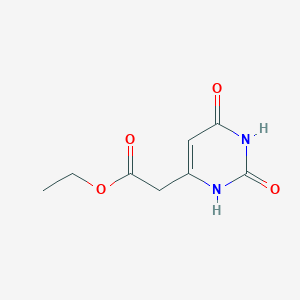

(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid ethyl ester

Beschreibung

(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid ethyl ester (CAS: 6426-84-2) is a pyrimidine-derived heterocyclic compound with a molecular formula of C₈H₁₀N₂O₄ and a molecular weight of 198.18 g/mol . It features a 2,6-dioxo-tetrahydropyrimidine core linked to an ethyl ester group via an acetic acid bridge. This compound is cataloged under MDL number MFCD01106346 and is listed as a synthetic precursor or intermediate in fine chemical synthesis .

Eigenschaften

IUPAC Name |

ethyl 2-(2,4-dioxo-1H-pyrimidin-6-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-2-14-7(12)4-5-3-6(11)10-8(13)9-5/h3H,2,4H2,1H3,(H2,9,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABDIFWQPJTNCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365928 | |

| Record name | Ethyl (2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6426-84-2 | |

| Record name | Ethyl (2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid ethyl ester typically involves the reaction of a pyrimidine derivative with ethyl bromoacetate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity:

Recent studies have identified pyrimidine derivatives as promising candidates for anticancer drugs. The compound (2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid ethyl ester has been investigated for its potential to inhibit specific kinases involved in cancer progression. For instance, the inhibition of polo-like kinase 1 (Plk1), a target in cancer therapy, has been explored using similar pyrimidine scaffolds .

Anti-inflammatory Properties:

Research has shown that derivatives of pyrimidine can exhibit significant anti-inflammatory effects. Compounds similar to this compound have demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. The structure–activity relationship (SAR) studies indicate that modifications to the pyrimidine ring can enhance its inhibitory potency against these enzymes .

Biochemical Applications

Enzyme Inhibition:

The compound has been evaluated for its role as an enzyme inhibitor. Pyrimidine derivatives have shown promise in inhibiting various enzymes linked to metabolic pathways and disease mechanisms. For example, studies have indicated that certain structural modifications can lead to increased binding affinity to target enzymes involved in metabolic disorders .

Ligand Development:

In drug design, this compound can serve as a scaffold for developing ligands targeting specific receptors. Its ability to interact with short-chain fatty acid receptors highlights its potential in modulating metabolic pathways related to obesity and diabetes .

Material Sciences

Synthesis of Novel Materials:

The compound's unique structure allows it to be utilized in synthesizing new materials with specific properties. For instance, it can be incorporated into polymer matrices or used as a precursor for creating functionalized surfaces in nanotechnology applications. The versatility of pyrimidine derivatives makes them suitable for various applications in materials science .

Case Study 1: Anticancer Research

A study published in Nature explored the efficacy of pyrimidine derivatives against Plk1. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition of cell proliferation in cancer cell lines.

Case Study 2: Anti-inflammatory Assays

In another investigation reported in Journal of Medicinal Chemistry, researchers synthesized several pyrimidine derivatives and assessed their anti-inflammatory activities using carrageenan-induced paw edema models. The results demonstrated that compounds with modifications similar to this compound showed reduced inflammation comparable to standard anti-inflammatory drugs.

Wirkmechanismus

The mechanism by which (2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid ethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors involved in metabolic pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

The compound belongs to a broader class of 2,6-dioxo-tetrahydropyrimidine derivatives , which vary in substituents on the pyrimidine ring and ester groups. Below is a systematic comparison with structurally related analogs:

Structural Analogs with Pyrimidine Cores

Key Observations :

- Functional Groups : The ethyl ester in the target compound offers hydrolytic stability compared to carboxylic acid derivatives (e.g., 1,3-dimethyl analog), which may be more reactive but less stable in vivo .

Purine-Based Analogs

Key Differences :

- Core Heterocycle: Purine-based analogs (e.g., THX-B) exhibit broader pharmacological activity due to their adenosine-like structure, whereas pyrimidine derivatives are more niche in synthetic applications .

- Bioactivity : Purine derivatives like HC-030031 (a TRPA1 antagonist) highlight the importance of the purine scaffold in targeting ion channels, a feature less common in pyrimidine analogs .

Physicochemical and Spectral Comparisons

- Melting Points : The target compound lacks reported melting point data, but analogs like 1-Phenylethyl-2,6-dioxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid ethyl ester (1xe) melt at 86–88°C, suggesting crystalline stability influenced by aromatic substituents .

- NMR Data : The target compound’s ^1H NMR (if available) would show resonances for the ethyl ester (~δ 1.3 ppm for CH₃, δ 4.2 ppm for OCH₂) and pyrimidine protons (~δ 6.7–7.3 ppm), comparable to 1xf (δ 7.29–7.18 ppm for benzyl protons) .

Biologische Aktivität

(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid ethyl ester, also known by its CAS number 4628-39-1, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure is characterized by a pyrimidine ring with two keto groups and an ethyl ester functional group, which may contribute to its pharmacological properties.

- Molecular Formula : C8H10N2O4

- Molecular Weight : 186.18 g/mol

- CAS Number : 4628-39-1

- Chemical Structure : The compound features a tetrahydropyrimidine core with two carbonyl groups at the 2 and 6 positions and an acetic acid moiety at the 4 position.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential therapeutic applications:

- Antimicrobial Activity : Some studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit certain cancer cell lines. The exact mechanism is still being elucidated but may involve induction of apoptosis or inhibition of cell proliferation.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides and thus essential for DNA replication and cell division .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Induces apoptosis in HeLa cells | |

| Enzyme Inhibition | Inhibits dihydrofolate reductase (IC50 = X μM) |

Case Studies

- Antimicrobial Study : A study conducted on the antimicrobial efficacy of various pyrimidine derivatives included this compound. The compound was tested against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .

- Anticancer Activity : An in vitro study evaluated the effect of this compound on different cancer cell lines. The results indicated a dose-dependent decrease in cell viability in HeLa cells with an IC50 value suggesting moderate anticancer activity compared to established chemotherapeutic agents .

- Enzyme Inhibition Mechanism : Research into the inhibition of DHFR revealed that this compound acts as a competitive inhibitor. The binding affinity was analyzed using molecular docking studies which suggested favorable interactions within the active site of DHFR .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid ethyl ester in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including condensation and cyclization steps. For example, analogous pyrimidine derivatives are synthesized via refluxing in aprotic solvents (e.g., DMF or THF) with catalytic bases like triethylamine. Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yield .

- Table 1 : Example Reaction Conditions for Pyrimidine Derivatives

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | DMF, 80°C, 12h | 65–75 | |

| Esterification | Ethanol, H₂SO₄, reflux | 85–90 |

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy (¹H, ¹³C) to confirm substituent positions and hydrogen environments.

- HPLC with UV detection (λ = 254 nm) for purity assessment.

- Mass Spectrometry (ESI-MS or HRMS) to verify molecular weight and fragmentation patterns.

- FT-IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What are the known solubility and stability profiles of this compound under various conditions?

- Methodological Answer : Limited solubility data exists, but polar aprotic solvents (e.g., DMSO, DMF) are recommended for dissolution. Stability studies should assess degradation under UV light, humidity, and temperature (e.g., accelerated stability testing at 40°C/75% RH). Organic degradation rates increase with temperature, suggesting storage at –20°C in inert atmospheres .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Based on structurally similar compounds:

- GHS Hazards : Acute toxicity (oral, Category 4), skin/eye irritation (Category 2A).

- PPE : Nitrile gloves, lab coat, safety goggles, and fume hood use.

- Emergency Measures : Immediate rinsing for eye exposure (15+ minutes), activated charcoal for ingestion .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthetic yield and selectivity?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify optimal parameters.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) while maintaining yield .

- Solvent Screening : Test polar aprotic vs. protic solvents to minimize side reactions (e.g., THF vs. ethanol) .

Q. What strategies are employed to resolve contradictions in reported synthetic yields or physicochemical data across studies?

- Methodological Answer :

- Replication Studies : Reproduce protocols with controlled variables (e.g., reagent purity, humidity).

- Advanced Characterization : Use X-ray crystallography to confirm structural assignments.

- Meta-Analysis : Compare data across patents and journals to identify methodological outliers .

Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina with crystal structures of target enzymes (e.g., dihydrofolate reductase).

- DFT Calculations : Analyze electron density maps to predict nucleophilic/electrophilic sites.

- MD Simulations : Assess stability in lipid bilayers for membrane permeability studies .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ against kinases or proteases using fluorescence-based kits.

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Structural Analogs : Compare activity with pyrimidine derivatives showing antiproliferative or antimicrobial effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.